molecular formula C5H7NO2S B14658316 2-Oxazolidinone, (ethenylthio)- CAS No. 51044-84-9

2-Oxazolidinone, (ethenylthio)-

Cat. No.: B14658316
CAS No.: 51044-84-9
M. Wt: 145.18 g/mol
InChI Key: BLAVSFUBIXUTAV-UHFFFAOYSA-N
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Description

2-Oxazolidinone, (ethenylthio)- is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the ethenylthio group adds unique properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxazolidinone, (ethenylthio)- can be achieved through several methods:

Industrial Production Methods

Industrial production of 2-oxazolidinone, (ethenylthio)- typically involves large-scale synthesis using the [3 + 2] cycloaddition method due to its high efficiency and yield. The reaction is carried out in the presence of phase-transfer catalysts at elevated temperatures (around 100°C) to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, (ethenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.

    Substitution: The ethenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthio derivatives.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-oxazolidinone, (ethenylthio)- involves its interaction with specific molecular targets. For example, in antibacterial applications, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex . This action effectively halts bacterial growth and replication.

Comparison with Similar Compounds

2-Oxazolidinone, (ethenylthio)- can be compared with other oxazolidinones such as linezolid and tedizolid:

    Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.

The presence of the ethenylthio group in 2-oxazolidinone, (ethenylthio)- provides unique chemical properties that can be exploited for specific applications, making it distinct from other oxazolidinones.

Properties

CAS No.

51044-84-9

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

3-ethenylsulfanyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H7NO2S/c1-2-9-6-3-4-8-5(6)7/h2H,1,3-4H2

InChI Key

BLAVSFUBIXUTAV-UHFFFAOYSA-N

Canonical SMILES

C=CSN1CCOC1=O

Origin of Product

United States

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